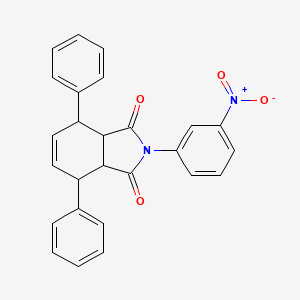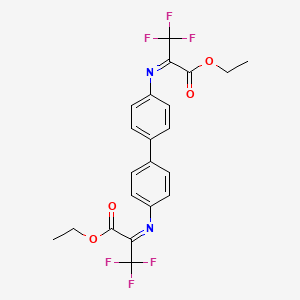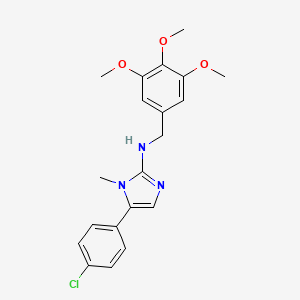
Ethyl 2-acetyl-4,4-dicyano-3-phenylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-acetyl-4,4-dicyano-3-phenylbutanoate is an organic compound with the molecular formula C16H16N2O3 It is known for its unique structure, which includes an ethyl ester group, an acetyl group, and two cyano groups attached to a phenyl-substituted butanoate backbone
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-acetyl-4,4-dicyano-3-phenylbutanoate can be synthesized through a multi-step reaction process. One common method involves the reaction of ethyl acetoacetate with malononitrile and benzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds via a Knoevenagel condensation followed by Michael addition and subsequent cyclization to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar reaction steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
化学反応の分析
Types of Reactions
Ethyl 2-acetyl-4,4-dicyano-3-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The phenyl ring and ester group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted esters.
科学的研究の応用
Ethyl 2-acetyl-4,4-dicyano-3-phenylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of ethyl 2-acetyl-4,4-dicyano-3-phenylbutanoate involves its interaction with various molecular targets. The cyano groups and phenyl ring play crucial roles in its reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its ability to form stable intermediates and transition states makes it a valuable compound in synthetic chemistry.
類似化合物との比較
Similar Compounds
4,4-dicyano-3-phenyl-but-3-enoic acid phenylamide: Known for its antimicrobial properties and use in textile finishing.
Ethyl 6-amino-5-cyano-1,4-dihydro-2-methyl-4-phenyl-1-(pyridin-2-yl)pyridine-3-carboxylate: Synthesized via a one-pot four-component reaction and studied for its biological activities.
Uniqueness
Ethyl 2-acetyl-4,4-dicyano-3-phenylbutanoate stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis.
特性
分子式 |
C16H16N2O3 |
|---|---|
分子量 |
284.31 g/mol |
IUPAC名 |
ethyl 2-acetyl-4,4-dicyano-3-phenylbutanoate |
InChI |
InChI=1S/C16H16N2O3/c1-3-21-16(20)14(11(2)19)15(13(9-17)10-18)12-7-5-4-6-8-12/h4-8,13-15H,3H2,1-2H3 |
InChIキー |
DWGAYAWCMRJTPV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)C(C#N)C#N)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-dimethylphenyl)-6-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11563606.png)

![2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(3,5-dibromopyridin-2-yl)acetamide](/img/structure/B11563621.png)
![4-bromo-2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodophenol](/img/structure/B11563624.png)
![4-(3-Chlorophenyl)-1,2-bis[(3-fluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B11563625.png)

![4-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxobutanamide](/img/structure/B11563642.png)
![2,4-Bis[4-(4-nitrobenzamido)phenyl]pyrimidine](/img/structure/B11563643.png)
![(5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11563646.png)
![2-amino-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11563648.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11563657.png)
![Ethyl 5-methoxy-3-{[(4-methylpiperazin-1-yl)acetyl]amino}-1-benzofuran-2-carboxylate](/img/structure/B11563659.png)
![2-{(Z)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B11563664.png)
